Rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 is a deuterated compound that belongs to the class of substituted phenylpropylamines. It is structurally characterized by a benzyl group, a methoxyphenyl moiety, and a propylamine backbone, with deuterium atoms incorporated into its structure. This compound is often utilized in scientific research, particularly in studies involving drug synthesis and pharmacological investigations.
The compound can be synthesized through various chemical processes, primarily involving the reaction of chiral amines and aldehydes under specific catalytic conditions. It has been noted for its application as an intermediate in the synthesis of Formoterol, a medication used for asthma and chronic obstructive pulmonary disease .
Rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 can be classified as follows:
The synthesis of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 generally involves several steps, including the introduction of deuterium atoms. A common method includes the following:
The process typically requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents to maximize yield and selectivity. The use of chiral auxiliaries enhances enantioselectivity during synthesis.
The molecular structure of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 features:
The molecular formula is C18H24D6N, indicating the presence of six deuterium atoms which replace hydrogen in the structure. The incorporation of deuterium is significant for tracing studies in pharmacokinetics.
Rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 undergoes various chemical reactions typical for amines, including:
The reactions are often monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to assess purity and yield.
Rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 acts primarily as a ligand for neurotransmitter receptors in pharmacological contexts. Its mechanism involves:
Studies have shown that compounds within this class can exhibit varying degrees of receptor affinity, which can be quantitatively assessed through binding assays.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide additional insights into its physical characteristics.
Rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 finds applications primarily in scientific research:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation | Source |
---|---|---|
IUPAC Name | rac-1-(N-Benzylamino)-1,1,2,3,3-pentadeuterio-3-(4-methoxyphenyl)propane | [1] |
Labeled CAS Number | 1174538-53-4 | [1] [6] |
Unlabeled CAS Number | 43229-65-8 | [1] |
Synonyms | N-Benzyl-1-(4-methoxyphenyl)-2-propylamine-d6; Deutetrabenazine intermediate | [2] [6] |
The core structure comprises a chiral center at the C2 position of the propylamine chain, bearing a benzylamino group (-NCH₂C₆H₅), a deuterated methyl group (-CD₃), and a 4-methoxyphenyl moiety (-C₆H₄OCH₃). The stereochemistry is designated as racemic (rac-) due to the presence of equal parts R and S enantiomers. The benzyl group attaches to the secondary amine nitrogen, while the methoxy substituent occupies the para position on the phenyl ring, creating a planar electron-rich system [1] [6]. This structural framework serves as a key synthetic intermediate for deuterated pharmaceuticals like deutetrabenazine, where the deuterium atoms modulate metabolic stability [6].
Table 2: Isotopic Specifications and Molecular Descriptors
Property | Specification | Analytical Confirmation |
---|---|---|
Molecular Formula | C₁₇H₁₅D₆NO | [1] [2] |
Molecular Weight | 261.39 g/mol | [1] [6] |
Deuteration Sites | C1, C2, C3 of propyl chain (CD₃-CD-CD₂-) | [1] [7] |
Deuteration Degree | ≥98% (Six deuterium atoms) | [6] |
SMILES Notation | [²H]C([²H])([²H])C([²H])(NCc1ccccc1)C([²H])([²H])c2ccc(OC)cc2 | [1] |
Deuteration occurs specifically at all six hydrogen positions of the propylamine side chain – three deuterons at C1 (methyl terminus), two at C2 (methine center), and one at C3 (methylene adjacent to phenyl) – yielding the d6 designation [6] [7]. This labeling pattern is confirmed via mass spectrometry (exact mass: 261.39) and nuclear magnetic resonance (NMR) spectroscopy, which shows complete disappearance of proton signals for the -CH₃, -CH-, and -CH₂- groups between δ 1.0–3.0 ppm [7]. The InChI code (InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D) explicitly encodes deuterium positions at C1, C2, and C3 [6]. Such site-specific deuteration aims to retard cytochrome P450-mediated metabolism while preserving target pharmacology [7].
Table 3: Experimental and Predicted Physicochemical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Physical Form | Neat oil | [1] [6] |
Solubility | Soluble in CHCl₃, DMF, DMSO, Ethyl Acetate | 25°C; [4] [6] |
Storage Temperature | -20°C (under inert atmosphere) | Long-term storage; [4] [6] |
Calculated logP | 3.2 (Deuterated) vs. 3.1 (Protiated) | Predicted via XLogP3; [2] |
Stability | >3 years (shelf life) | -20°C; [6] |
Experimental density, boiling point, and vapor pressure data remain unreported due to the compound’s specialized use as a non-volatile synthetic intermediate. Solubility profiles indicate high organic solvent miscibility, consistent with its lipophilic character (calculated logP ∼3.2) [6]. The deuterium substitution negligibly affects lipophilicity, evidenced by the <0.1 logP difference compared to the protiated analogue [2]. Thermal stability is limited, with decomposition observed >75°C [4]. The compound requires strict storage at –20°C under argon to prevent oxidative deamination, with a documented shelf life of 1,095 days [6].
Table 4: Isotopic Effects on Key Molecular Attributes
Attribute | Deuterated Form (d₆) | Protiated Form | Isotopic Effect |
---|---|---|---|
Molecular Weight | 261.39 g/mol | 255.36 g/mol | +6.03 Da (0.4% increase) |
C–H Vibration Modes | C–D stretch: 2050–2200 cm⁻¹ | C–H stretch: 2850–2960 cm⁻¹ | Shifted IR absorption |
Metabolic Stability | Increased t₁/₂ in microsomal assays | Standard clearance | Decreased CYP KIE; [7] |
NMR Chemical Shifts | Absent 1H signals at δ 1.0–3.0 ppm | Methyl: δ 1.1 ppm; Methylene: δ 2.7 ppm | Signal depletion in d6 form |
Synthetic Pathway | Requires deuterated precursors | Standard alkylation | Cost-intensive synthesis; [6] |
Deuteration induces negligible steric alterations but significantly perturbs vibrational spectroscopy and NMR profiles. The C–D bonds exhibit distinct infrared stretching frequencies (2050–2200 cm⁻¹) and lack proton signals in their native positions, facilitating analytical differentiation [7]. Mass spectrometry readily distinguishes the +6 Da shift [9]. The primary functional advantage lies in altered metabolism: deuterium incorporation at sites vulnerable to oxidation (e.g., benzylic positions) reduces the rate of carbon-hydrogen bond cleavage via the Kinetic Isotope Effect (KIE), prolonging half-life in vivo [7] [9]. Synthetically, access requires deuterium-labeled reagents like acetone-d6 or D₃C-CD₂-MgBr, increasing production costs 5–10 fold compared to protiated counterparts [6]. Biological assays confirm retained target affinity (e.g., for vesicular monoamine transporter 2), validating deuteration as a pharmacological refinement strategy [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: